7-(azepan-1-yl)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the thiazolopyrimidine class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclization of appropriate thioamide and amine precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable thiol reagent . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiazolopyrimidines
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells . The compound binds to the enzyme-DNA complex, stabilizing it and preventing the replication process, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and enzyme inhibition.
Thiadiazole derivatives: Explored for their antimicrobial and anti-inflammatory activities.
Uniqueness
7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its specific substitution pattern, which imparts distinct biological activities.
Properties
Molecular Formula |
C19H22N4S2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
7-(azepan-1-yl)-5-ethyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C19H22N4S2/c1-2-15-20-17(22-12-8-3-4-9-13-22)16-18(21-15)23(19(24)25-16)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3 |
InChI Key |
GIWLKMXRJJDGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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